molecular formula C22H16Cl2N4O4 B11442492 methyl 5-chloro-2-(2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

methyl 5-chloro-2-(2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B11442492
M. Wt: 471.3 g/mol
InChI Key: PMOREULQTNLXPF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Formation of Benzoate Ester: The final step involves esterification, where the benzoate ester is formed using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.

Uniqueness

Methyl 5-chloro-2-{2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[1,5-a]pyrazine core and chlorophenyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C22H16Cl2N4O4

Molecular Weight

471.3 g/mol

IUPAC Name

methyl 5-chloro-2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H16Cl2N4O4/c1-32-22(31)16-10-15(24)6-7-17(16)25-20(29)12-27-8-9-28-19(21(27)30)11-18(26-28)13-2-4-14(23)5-3-13/h2-11H,12H2,1H3,(H,25,29)

InChI Key

PMOREULQTNLXPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

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